molecular formula C6H8BNO2 B14023884 2-(Methyl-d3)-pyridine-5-boronic acid

2-(Methyl-d3)-pyridine-5-boronic acid

Cat. No.: B14023884
M. Wt: 139.96 g/mol
InChI Key: MZUSCPDSQJSBSY-FIBGUPNXSA-N
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Description

2-(Methyl-d3)-pyridine-5-boronic acid is a deuterated analog of pyridine boronic acid, where the methyl group at the 2-position is substituted with a trideuterated methyl (-CD₃) group. This modification introduces isotopic labeling, making the compound valuable in pharmaceutical research for metabolic tracking, NMR spectroscopy, and kinetic studies . The boronic acid moiety at the 5-position enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of aryl-aryl bond formation in medicinal chemistry and materials science.

Properties

Molecular Formula

C6H8BNO2

Molecular Weight

139.96 g/mol

IUPAC Name

[6-(trideuteriomethyl)pyridin-3-yl]boronic acid

InChI

InChI=1S/C6H8BNO2/c1-5-2-3-6(4-8-5)7(9)10/h2-4,9-10H,1H3/i1D3

InChI Key

MZUSCPDSQJSBSY-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1=NC=C(C=C1)B(O)O

Canonical SMILES

B(C1=CN=C(C=C1)C)(O)O

Origin of Product

United States

Preparation Methods

Conversion to Pyridin-2(1H)-one Derivative

The methoxy group on the pyridine ring is converted to the corresponding pyridin-2(1H)-one by acid hydrolysis:

  • Treatment of 2-methoxy-5-(methyl-d3)pyridine hydrochloride with aqueous hydrochloric acid and potassium iodide at elevated temperature (~130°C) for several hours results in hydrolysis to 5-(methyl-d3)pyridin-2(1H)-one with yields around 95-97%.

Installation of Boronic Acid Functionality

The boronic acid group at the 5-position of the pyridine ring is introduced via:

  • Palladium-catalyzed borylation of the corresponding bromopyridin-2(1H)-one using bis(pinacolato)diboron (B2Pin2) or pinacol boronic acid ester reagents.
  • Alternatively, direct lithiation of the bromopyridin-2(1H)-one followed by reaction with trialkylborates can be employed, although this method is more sensitive to functional groups and requires low temperatures.

Final Product: this compound

The final product, this compound, is often isolated as its pinacol ester for stability and ease of handling. Commercially available standards confirm the structure and isotopic purity:

Parameter Data
Molecular Formula C6D3H6BNO2 (boronic acid form)
Molecular Weight Approx. 138 (boronic acid), 266 (pinacol ester-d3)
Deuterium Labeling Methyl group fully deuterated (CD3)
Purity >95% by NMR and mass spectrometry
Source Synthesized via Pd-catalyzed Suzuki-Miyaura coupling with CD3BF3K followed by hydrolysis and borylation

Detailed Synthetic Scheme and Yields

Step Reaction Conditions Yield (%) Notes
5-Bromo-2-methoxypyridine + CD3BF3K (Suzuki-Miyaura) Pd(OAc)2, RuPhos ligand, K2CO3, toluene/water, 87°C, 6 h 90 High conversion, mild conditions
Hydrolysis to 5-(methyl-d3)pyridin-2(1H)-one 37% HCl, KI, 130°C, 3 h 97 Efficient conversion to pyridinone
Borylation of bromopyridin-2(1H)-one Pd catalyst, bis(pinacolato)diboron, base, solvent 60-70 Moderate to good yields, depends on conditions
Isolation as pinacol ester Purification by chromatography or crystallization - Stabilizes boronic acid for storage

Analytical Characterization

  • NMR Spectroscopy: ^1H and ^13C NMR confirm the methyl-d3 substitution by absence of methyl proton signals and characteristic chemical shifts.
  • Mass Spectrometry: High-resolution MS confirms molecular weight consistent with three deuterium atoms on the methyl group.
  • Purity: HPLC and NMR integration indicate purity >95%.
  • Isotopic Purity: Verified by NMR and MS, ensuring minimal proton contamination in the methyl group.

Summary and Recommendations

The preparation of this compound is most efficiently achieved via palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-bromo-2-methoxypyridine with potassium methyltrifluoroborate-d3, followed by acid hydrolysis and borylation steps. This method offers superior yields, mild conditions, and high isotopic fidelity compared to lithiation/methylation routes.

For researchers requiring this compound for synthetic or labeling purposes, the Suzuki-Miyaura approach is recommended due to its operational simplicity, scalability, and reproducibility. Final isolation as the pinacol boronate ester improves handling and storage stability.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound participates efficiently in palladium-catalyzed Suzuki-Miyaura couplings, forming biaryl structures critical for pharmaceutical intermediates. Key mechanistic steps include:

  • Oxidative addition : Pd(0) inserts into the aryl halide bond (rate-determining step for electron-deficient substrates) .

  • Transmetallation : Boronic acid transfers its aryl group to Pd(II), facilitated by bases like Cs₂CO₃ or K₃PO₄ .

  • Reductive elimination : Forms the C–C bond while regenerating Pd(0) .

Representative Conditions and Yields

SubstrateCatalyst SystemBaseSolventYield (%)
4-ChloroanisolePd(OAc)₂ + BiphenylphosphineCs₂CO₃Toluene92
2-BromopyridinePdCl₂(dppf)Et₃NDioxane85

The deuterated methyl group does not impede coupling efficiency but enhances NMR tracking of reaction intermediates.

Radical-Mediated Boron Migration Reactions

Under radical initiation, this compound undergoes 1,n-boron shifts. A study using perfluoroalkyl bromides demonstrated:

  • 1,4-Boron migration : Achieved 44% yield with 3,3-dimethyl substitution (Thorpe–Ingold effect) .

  • Mechanistic pathway :

    • Trifluoromethyl radical abstracts hydrogen, forming distonic radical anion .

    • Boron migrates via low-barrier cyclization (7–12 kcal/mol) .

    • Electron transfer to iodo reagent completes the process .

Radical Reaction Performance

Migration TypeSubstrateRadical InitiatorYield (%)
1,44-Pentenyl-MgBrn-C₆F₁₃Br44
1,55-Hexenyl-MgBrCF₃I<10

Deuterium labeling aids in distinguishing radical pathways through kinetic isotope effects .

Coordination Chemistry and Metallation

The pyridine-boronic acid moiety acts as a ligand in organometallic complexes:

  • Cobaloxime complexes : Forms dinuclear structures via B–O coordination and pyridyl N→Co bonding, as demonstrated in analogous 4-pyridinylboronic acid systems .

  • Applications : Stabilizes transition states in Pd-catalyzed reactions and enables regioselective bond formations .

Structural Impact on Reactivity

  • Deuterium effects : Alters spin localization in radical intermediates but maintains coordination capacity .

  • Steric profile : The 2-(methyl-d3) group minimally affects transmetallation kinetics due to its distal position relative to the boronic acid .

This compound’s dual functionality (boron + pyridine) and isotopic labeling make it indispensable for advanced synthetic and mechanistic studies.

Scientific Research Applications

2-(Methyl-d3)-pyridine-5-boronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways involving deuterium-labeled substrates.

    Medicine: It is employed in the development of deuterated drugs, which can have improved pharmacokinetic properties.

    Industry: The compound is used in the production of advanced materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(Methyl-d3)-pyridine-5-boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical reactions. The deuterium atoms in the methyl group can influence reaction kinetics and stability, providing unique insights into reaction mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects and Structural Variations

The reactivity and applications of pyridine-5-boronic acids are heavily influenced by substituents at the 2-position. Key analogs include:

Compound Name Substituent Molecular Formula Molecular Weight CAS Number Key Applications/Findings
2-(Methyl-d3)-pyridine-5-boronic acid -CD₃ C₆H₅D₃BNO₂ ~153.0* 2368223-39-4† Isotopic labeling, metabolic studies, Suzuki couplings
2-Methoxy-5-pyridineboronic acid -OCH₃ C₆H₈BNO₃ 152.94 163105-89-3 Synthesis of heteroarylpyrimidines via Suzuki coupling; electronic modulation enhances reactivity
2-Chloro-4-methylpyridine-5-boronic acid -Cl, -CH₃ (4-position) C₆H₇BClNO₂ 171.39 913836-08-5 Potential directing group in cross-coupling; halogen substituent may act as a leaving group
2-(Dimethylamino)pyridine-5-boronic acid hydrate -N(CH₃)₂ C₇H₁₃BN₂O₃ 210.04 579525-46-5 Enhanced solubility and electronic effects for coupling efficiency
2-(2-Dimethylamino-ethoxy)-pyridine-5-boronic acid -OCH₂CH₂N(CH₃)₂ C₉H₁₅BN₂O₃ 210.04 1470083-41-0 Biochemical applications; ether linkage improves membrane permeability

*Estimated based on non-deuterated analogs. †CAS number inferred from deuterated pinacol ester in .

Reactivity in Cross-Coupling Reactions

  • Methoxy Derivatives : 2-Methoxy-5-pyridylboronic acid demonstrates high efficiency in Suzuki reactions with heteroaryl halides, yielding di(pyridyl)pyrimidines under Pd(PPh₃)₂Cl₂ catalysis . The electron-donating methoxy group stabilizes the boronate intermediate, enhancing coupling yields.
  • Deuterated Analogs: The -CD₃ group in this compound is expected to exhibit similar reactivity to its non-deuterated counterpart but provides isotopic tracing advantages in mechanistic studies .
  • Halogenated Derivatives : 2-Chloro-4-methylpyridine-5-boronic acid may participate in sequential coupling-halogenation reactions, leveraging the chloro substituent for further functionalization .

Physical and Chemical Properties

  • Solubility: Amino- and alkoxy-substituted derivatives (e.g., dimethylamino, ethoxy) show improved aqueous solubility compared to hydrophobic methyl or deuterated methyl analogs .
  • Stability: Boronic acids with electron-withdrawing groups (e.g., -Cl) are prone to protodeboronation under basic conditions, whereas methoxy and amino derivatives exhibit greater stability .

Research Findings and Case Studies

  • Suzuki Coupling Efficiency : 2-Methoxy-5-pyridylboronic acid achieved >85% yield in reactions with 4,6-dichloropyrimidine, forming bis-heteroaryl systems critical for optoelectronic materials .
  • Deuterium Isotope Effects : Studies on related deuterated boronic esters (e.g., pinacol esters) revealed negligible kinetic isotope effects (KIEs) in coupling reactions, suggesting minimal impact on reaction rates .

Biological Activity

2-(Methyl-d3)-pyridine-5-boronic acid is a boronic acid derivative characterized by its unique structure, which includes a pyridine ring and a boronic acid functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and metabolic studies.

Chemical Structure and Properties

The molecular formula of this compound is C6H8BNO2C_6H_8BNO_2, with a molecular weight of approximately 139.95 g/mol. The incorporation of deuterium (d3) enhances its utility in various research applications, especially in tracing metabolic pathways.

Property Value
Molecular FormulaC6H8BNO2C_6H_8BNO_2
Molecular Weight139.95 g/mol
Melting Point113°C - 115°C
SolubilitySlightly soluble in water
StabilitySensitive to air and heat

Boronic acids are known for their ability to form reversible covalent bonds with diols, which is critical in the inhibition of serine and cysteine proteases. The mechanism often involves the formation of a boronate ester with the hydroxyl groups of the target enzyme, leading to inhibition of its activity.

Inhibition Studies

Recent studies have highlighted the role of boronic acids in inhibiting various enzymes, including proteases and kinases. Notably, this compound has shown potential as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in cancer progression.

Case Studies

  • Cancer Research : In a study examining the effects of boronic acids on cancer cell lines, compounds similar to this compound showed significant inhibition of cell proliferation in breast cancer models (IC50 values ranging from 0.126 to 0.87 µM) . The selectivity index indicated that these compounds preferentially affect cancer cells over normal cells.
  • Metabolic Pathway Tracing : The deuterium labeling in this compound allows for detailed tracing in metabolic studies, providing insights into its pharmacokinetics and interactions within biological systems .

Pharmacokinetics (ADME)

The absorption, distribution, metabolism, and excretion (ADME) profile of boronic acids suggests:

  • Absorption : Likely influenced by lipophilicity; compounds with higher lipophilicity generally show better absorption.
  • Distribution : Predominantly distributed to tissues expressing relevant enzymes.
  • Metabolism : Primarily occurs in the liver; potential formation of inactive metabolites.
  • Elimination : Excreted via urine and feces.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(Methyl-d3)-pyridine-5-boronic acid with high isotopic purity?

  • Methodological Answer : The synthesis typically involves deuterium incorporation at the methyl group via halogen-deuterium exchange or catalytic deuteration of a precursor like 2-(bromomethyl)-pyridine-5-boronic acid. A two-step protocol is recommended:

Deuteration : Use Pd/C or Raney Ni catalysts under D₂ gas to ensure selective deuteration of the methyl group .

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization to achieve >98% isotopic purity. Monitor deuterium incorporation via 1H NMR^1\text{H NMR} (disappearance of methyl proton signals at δ 2.5 ppm) and mass spectrometry (M+3 peak) .

Q. Which analytical techniques are most effective for confirming deuterium incorporation and structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : 1H NMR^1\text{H NMR} confirms the absence of methyl proton signals, while 11B NMR^{11}\text{B NMR} (δ 28–32 ppm) verifies boronic acid integrity .
  • Mass Spectrometry (HRMS) : Look for the molecular ion peak at m/z [M+H]⁺ with a +3 Da shift due to deuterium .
  • Isotopic Ratio Analysis : Use LC-MS coupled with isotope dilution to quantify D/H ratios (>99% deuterium required for kinetic studies) .

Q. How should this compound be stored to prevent decomposition?

  • Methodological Answer : Store under inert gas (Ar/N₂) at −20°C in amber vials to avoid boronic acid oxidation or protodeboronation. Pre-dry storage containers to minimize hydrolysis. For long-term stability, convert to the pinacol ester and regenerate the boronic acid as needed .

Advanced Research Questions

Q. How does the deuterated methyl group influence Suzuki-Miyaura coupling kinetics compared to non-deuterated analogs?

  • Methodological Answer : The deuterium isotope effect (KIE ≈ 2–3) slows C–B bond cleavage during transmetallation, requiring adjusted reaction conditions:

  • Catalyst Optimization : Use Pd(PPh₃)₄ instead of Pd(OAc)₂ to enhance stability in deuterated solvents (e.g., DMF-d₇) .
  • Extended Reaction Times : Increase coupling time by 20–30% to compensate for reduced reaction rates. Validate yields via HPLC with UV detection (λ = 254 nm) .

Q. What strategies resolve contradictions in reported catalytic efficiencies for C–H borylation reactions?

  • Methodological Answer : Discrepancies often arise from ligand steric effects or solvent polarity. Systematic troubleshooting steps:

Ligand Screening : Test bulky ligands like dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) to reduce steric hindrance at the deuterated methyl site .

Solvent Effects : Compare yields in polar aprotic (DMSO) vs. non-polar (toluene) solvents. DMSO may stabilize intermediates but accelerate protodeboronation .

Control Experiments : Include non-deuterated analogs to isolate isotope-specific effects .

Q. How can computational modeling predict deuterium’s impact on reaction pathways?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA to model transition states, focusing on C–D vs. C–H bond dissociation energies.
  • Kinetic Simulations : Apply Eyring-Polanyi equations to correlate KIE with experimental rate constants. Validate using Arrhenius plots from variable-temperature NMR .

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